
(p-Chlorophenyl)phenylmethylchlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(p-Chlorophenyl)phenylmethylchlorosilane, also known as CPPMCS, is a chemical compound that belongs to the class of organosilicon compounds. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. CPPMCS has gained significant attention due to its unique chemical properties and potential applications in the field of organic chemistry.
作用机制
(p-Chlorophenyl)phenylmethylchlorosilane acts as a nucleophile in organic reactions, which enables it to participate in a wide range of chemical reactions. It can undergo substitution reactions with various electrophiles, leading to the formation of new organic compounds. (p-Chlorophenyl)phenylmethylchlorosilane can also undergo condensation reactions, resulting in the formation of siloxane-based polymers.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (p-Chlorophenyl)phenylmethylchlorosilane. However, it has been shown to be relatively non-toxic and has low environmental impact. (p-Chlorophenyl)phenylmethylchlorosilane is not known to have any significant effects on human health or the environment.
实验室实验的优点和局限性
(p-Chlorophenyl)phenylmethylchlorosilane has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. (p-Chlorophenyl)phenylmethylchlorosilane is also stable and easy to handle, making it suitable for use in a wide range of laboratory settings. However, (p-Chlorophenyl)phenylmethylchlorosilane has some limitations, such as its limited solubility in certain solvents and its tendency to react with water, which can limit its use in certain applications.
未来方向
There are several potential future directions for research on (p-Chlorophenyl)phenylmethylchlorosilane. One area of interest is the development of new synthetic methods for the preparation of (p-Chlorophenyl)phenylmethylchlorosilane and related compounds. Another area of research is the exploration of new applications for (p-Chlorophenyl)phenylmethylchlorosilane in the field of organic chemistry. Additionally, research on the environmental impact of (p-Chlorophenyl)phenylmethylchlorosilane and its potential use in sustainable technologies is an area of growing interest.
合成方法
(p-Chlorophenyl)phenylmethylchlorosilane can be synthesized through the reaction of p-chlorobenzyl chloride and phenylmethylchlorosilane in the presence of a catalyst such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of (p-Chlorophenyl)phenylmethylchlorosilane.
科学研究应用
(p-Chlorophenyl)phenylmethylchlorosilane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the preparation of siloxane-based polymers, which find applications in the field of coatings, adhesives, and sealants. (p-Chlorophenyl)phenylmethylchlorosilane is also used in the synthesis of organosilicon compounds, which have been shown to exhibit unique properties such as thermal stability, water repellency, and biocompatibility.
属性
CAS 编号 |
18081-12-4 |
|---|---|
分子式 |
C16H21NOHBr |
分子量 |
267.22 g/mol |
IUPAC 名称 |
chloro-(4-chlorophenyl)-methyl-phenylsilane |
InChI |
InChI=1S/C13H12Cl2Si/c1-16(15,12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
InChI 键 |
TXIWQBIZRHIXTA-UHFFFAOYSA-N |
SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)Cl |
规范 SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)Cl |
其他 CAS 编号 |
18081-12-4 1842-15-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



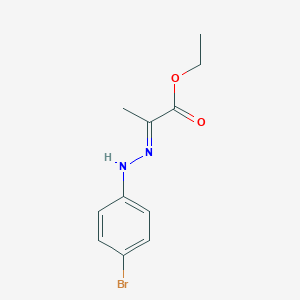

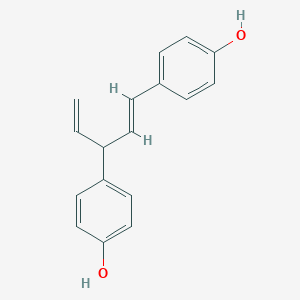

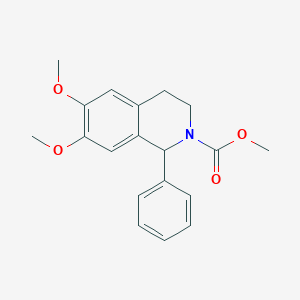

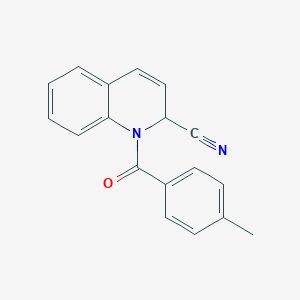

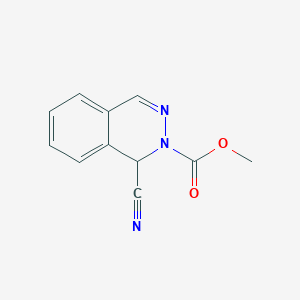
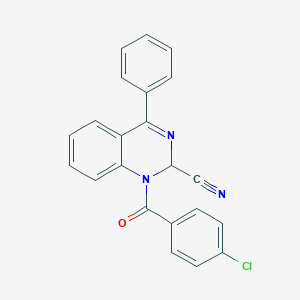

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)

![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)